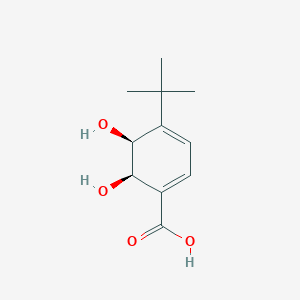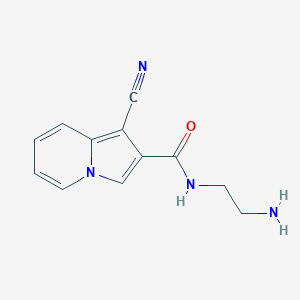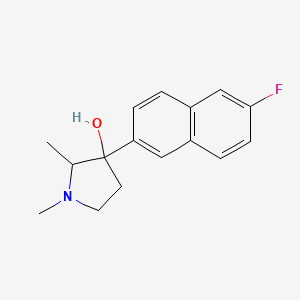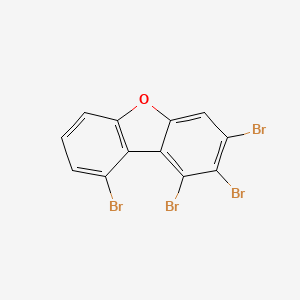![molecular formula C12H14I2O B14217433 Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]- CAS No. 823180-04-7](/img/structure/B14217433.png)
Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]- is a chemical compound with the molecular formula C12H14I2O and a molecular weight of 428.0479 . This compound is characterized by the presence of a benzene ring substituted with a 5,5-diiodo-4-pentenyl group attached via an oxy-methyl linkage . It is a specialized compound used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]- typically involves the reaction of benzene with a 5,5-diiodo-4-pentenyl halide in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes or receptors . The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function . The pathways involved can include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Benzene, [[(5-iodo-4-pentenyl)oxy]methyl]-
- Benzene, [[(4-pentenyl)oxy]methyl]-
- Benzene, [[(5,5-dibromo-4-pentenyl)oxy]methyl]-
Uniqueness
Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]- is unique due to the presence of two iodine atoms on the pentenyl group, which can significantly influence its reactivity and interactions compared to similar compounds . This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
823180-04-7 |
|---|---|
Molecular Formula |
C12H14I2O |
Molecular Weight |
428.05 g/mol |
IUPAC Name |
5,5-diiodopent-4-enoxymethylbenzene |
InChI |
InChI=1S/C12H14I2O/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2 |
InChI Key |
HNOCHEJXYABDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC=C(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)
![Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14217363.png)

![9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14217366.png)

![6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline](/img/structure/B14217374.png)


![7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B14217387.png)

![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)

![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)
